molecular formula C13H19N3O4 B2514491 N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea CAS No. 240115-99-5

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea

Cat. No. B2514491
M. Wt: 281.312
InChI Key: QJLAVWOEIICHHF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of urea derivatives typically involves the reaction of an isocyanate with an amine. For example, in the synthesis of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea, 2-amino-5-(pyrid-4-yl)-1,3,4-thiadiazole was reacted with 2,6-difluorobenzoyl isocyanate . Similarly, the synthesis of N-(methyl substituted phenyl)-N'-(2-hydroxy-3-naphthoyl)urea involved the reaction of 2-hydroxy-3-naphthoyl chloride with methyl substituted phenylureas . These methods suggest that the synthesis of N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea would likely involve the reaction of an appropriate isocyanate with a diethoxyethylamine derivative.

Molecular Structure Analysis

The molecular structure of urea derivatives is characterized by the presence of a urea scaffold, which can be essentially planar, as observed in the crystal structure of N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea . This planarity is often due to the presence of intramolecular hydrogen bonding. The position of substituents on the urea scaffold, such as the pyridyl ring in N-(2-pyridyl)-, N-(3-pyridyl)-, and N-(4-pyridyl)-N'-(4-chlorophenyl)urea, can affect the existence of intra- or intermolecular hydrogen bonds, which in turn influences the molecular conformation and crystal packing .

Chemical Reactions Analysis

The chemical reactivity of urea derivatives can be influenced by the substituents attached to the urea nitrogen atoms. For instance, the presence of a pyridyl group can facilitate the formation of hydrogen bonds, which can affect the compound's reactivity and interactions with other molecules. The papers provided do not detail specific chemical reactions for the compound of interest, but they do suggest that urea derivatives can participate in a variety of chemical interactions, including hydrogen bonding and π-π stacking interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives, such as solubility, melting point, and bioactivity, are determined by their molecular structure. For example, the presence of fluorine atoms in N-(2,6-difluorobenzoyl)-N'-[5-(pyrid-4-yl)-1,3,4-thiadiazol-2-yl]urea is likely to affect its physical properties and enhance its bioactivity, as indicated by its excellent fungicidal activities . The specific physical and chemical properties of N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea would need to be determined experimentally, but it can be inferred that the diethoxyethyl and pyridinylcarbonyl groups would play a significant role in its behavior.

Scientific Research Applications

Urea Metabolism and Regulation by Rumen Bacterial Urease in Ruminants
Urea, a compound related to the chemical structure of N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea, is used as non-protein nitrogen in ruminants' diets to economically replace feed proteins. It is rapidly hydrolyzed by rumen bacterial urease into ammonia, utilized for microbial protein synthesis. Molecular biotechnologies have enhanced understanding of urea metabolism in ruminants, offering strategies to improve urea utilization efficiency (Jin et al., 2018).

Urea Biosensors for Disease Diagnosis and Environmental Monitoring
The development of urea biosensors has advanced significantly, with applications in detecting and quantifying urea concentration critical in diagnosing diseases like renal failure and monitoring environmental pollutants. Urea biosensors, employing urease as a bioreceptor element, have incorporated various nanomaterials for enzyme immobilization, demonstrating the broad applicability of urea derivatives in health and environmental fields (Botewad et al., 2021).

Urease Inhibitors in Agriculture
Urease inhibitors have shown potential in agriculture by reducing nitrogen loss from urea fertilizers, thereby enhancing nutrient use efficiency and reducing environmental pollution. The study of urease inhibitors like NBPT (n-(N-butyl) thiophosphoric triamide) highlights the application of urea derivatives in developing more sustainable agricultural practices (Ray et al., 2020).

Microbial Metabolism and Soil Fertility
Urea derivatives, through their interaction with soil microorganisms possessing urease enzymes, play a crucial role in nitrogen recycling and soil fertility enhancement. The microbial hydrolysis of urea derivatives contributes to the nitrogen availability for plant growth, illustrating the importance of these compounds in improving agricultural productivity (Hasan, 2000).

Drug Design and Pharmaceutical Applications
Urea derivatives have been explored for their unique hydrogen binding capabilities in drug design, contributing to the development of molecules with improved selectivity, stability, and pharmacokinetic profiles. Various urea derivatives have been studied as modulators of biological targets, demonstrating the compound's significance in medicinal chemistry (Jagtap et al., 2017).

properties

IUPAC Name

N-(2,2-diethoxyethylcarbamoyl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O4/c1-3-19-11(20-4-2)9-15-13(18)16-12(17)10-6-5-7-14-8-10/h5-8,11H,3-4,9H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJLAVWOEIICHHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)NC(=O)C1=CN=CC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-N'-(3-pyridinylcarbonyl)urea

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